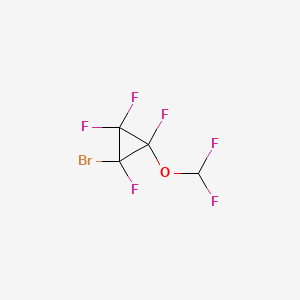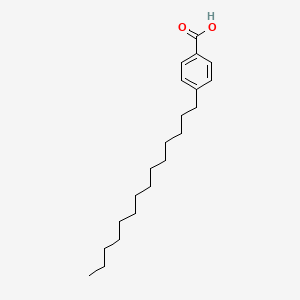![molecular formula C15H14F3N3OS B14624346 N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea CAS No. 57191-02-3](/img/structure/B14624346.png)
N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea: is a complex organic compound that features a urea backbone substituted with a dimethyl group and a phenyl ring bearing a trifluoromethyl-pyridinyl-sulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridinyl-Sulfanyl Intermediate: The initial step involves the synthesis of the 6-(trifluoromethyl)pyridin-2-yl-sulfanyl intermediate. This can be achieved through the reaction of 6-(trifluoromethyl)pyridine with a suitable thiol reagent under basic conditions.
Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate to form the corresponding urea derivative.
Dimethylation: The final step involves the dimethylation of the urea derivative using dimethyl sulfate or a similar methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
作用機序
The mechanism of action of N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl-pyridinyl-sulfanyl moiety is known to interact with enzyme active sites, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
N,N-Dimethylurea: A simpler analog without the phenyl and pyridinyl-sulfanyl substitutions.
N,N-Dimethyl-N’-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of the trifluoromethyl-pyridinyl-sulfanyl moiety.
N,N-Dimethyl-N’-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of the trifluoromethyl-pyridinyl-sulfanyl moiety.
Uniqueness
N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea is unique due to the presence of the trifluoromethyl-pyridinyl-sulfanyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
57191-02-3 |
|---|---|
分子式 |
C15H14F3N3OS |
分子量 |
341.4 g/mol |
IUPAC名 |
1,1-dimethyl-3-[4-[6-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]urea |
InChI |
InChI=1S/C15H14F3N3OS/c1-21(2)14(22)19-10-6-8-11(9-7-10)23-13-5-3-4-12(20-13)15(16,17)18/h3-9H,1-2H3,(H,19,22) |
InChIキー |
KNTPAODKKYFUPK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)SC2=CC=CC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


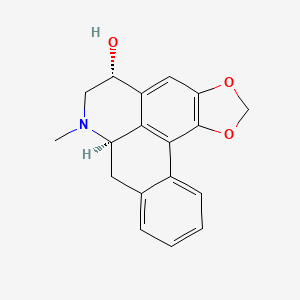
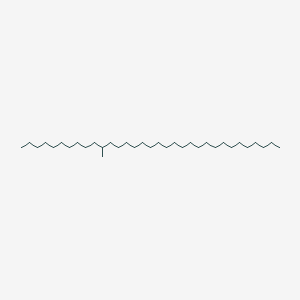
![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
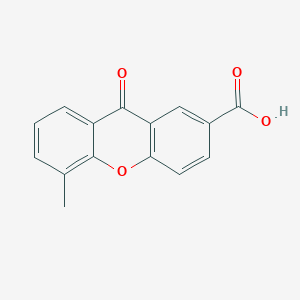

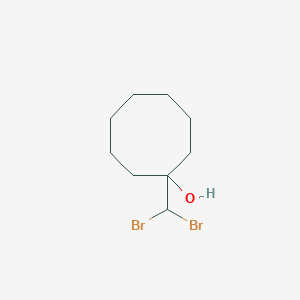


![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)

![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
